米托蒽醌-d8

概述

描述

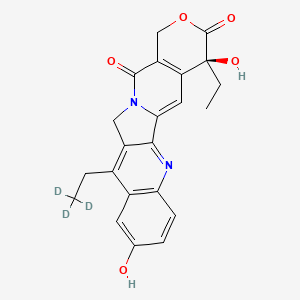

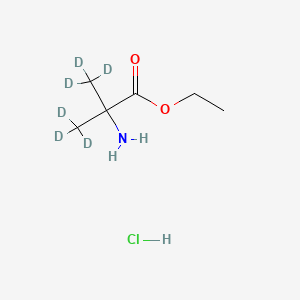

米托蒽醌-d8(也称为this compound 或 NSC 301739-d8)是米托蒽醌的稳定同位素变体。米托蒽醌本身是一种临床应用的药物,具有几个重要特性:

拓扑异构酶 II 抑制剂: 米托蒽醌通过抑制拓扑异构酶 IIα(一种在细胞分裂过程中对 DNA 解旋和重新封合至关重要的酶)来干扰 DNA 复制和修复。

蛋白激酶 C (PKC) 抑制剂: 它还表现出 PKC 抑制活性.

科学研究应用

米托蒽醌-d8 在各种科学领域都有应用:

化学: 作为研究药物代谢和药代动力学的工具。

生物学: 研究细胞对拓扑异构酶抑制剂的反应。

医学: 与癌症治疗相关的临床研究。

工业: 医药研究中的质量控制和方法开发。

作用机制

米托蒽醌通过以下方式发挥作用:

DNA 插入: 它插入 DNA 碱基对之间,破坏 DNA 复制和转录。

拓扑异构酶 II 抑制: 通过捕获拓扑异构酶 II-DNA 复合物,它阻止 DNA 链断裂和修复。

安全和危害

未来方向

Mitoxantrone-d8 is currently used for the treatment of secondary progressive, progressive relapsing, or worsening relapsing-remitting multiple sclerosis . With the development of higher efficacy therapies and emerging data showing the potential positive long-term impact of these therapies when started earlier in the disease course, many clinicians have shifted to an early aggressive treatment approach in which patients are initially started on a higher efficacy DMT .

生化分析

Biochemical Properties

Mitoxantrone-d8, like its parent compound Mitoxantrone, intercalates into deoxyribonucleic acid (DNA) through hydrogen bonding, causing crosslinks and strand breaks . It also interferes with ribonucleic acid (RNA) and is a potent inhibitor of topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA .

Cellular Effects

Mitoxantrone-d8 has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to decrease α-globin precipitates and ameliorate anemia, splenomegaly, and ineffective erythropoiesis in a mouse model of β-thalassemia intermedia . It also inhibits the growth of K562 leukemia and K562-derived etoposide-resistant K/VP.5 cells .

Molecular Mechanism

The molecular mechanism of action of Mitoxantrone-d8 involves its intercalation into DNA, causing crosslinks and strand breaks . It also interferes with RNA and inhibits topoisomerase II, an enzyme responsible for uncoiling and repairing damaged DNA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Mitoxantrone-d8 have been observed to change over time. For instance, in a study on acute myeloid leukemia, it was found that the drug’s effects varied over time, with some patients showing a response to treatment after several cycles .

Dosage Effects in Animal Models

In animal models, the effects of Mitoxantrone-d8 have been observed to vary with different dosages. For instance, in a study on dogs with transitional cell carcinoma of the urinary bladder, it was found that the drug was effective at inducing remission more frequently than either drug as a single agent .

Metabolic Pathways

Mitoxantrone-d8 is involved in several metabolic pathways. It is known to be metabolized through a two-electron reduction pathway, with its main metabolic products being the naphthoquinoxaline metabolite and its oxidation products, the Mitoxantrone mono- and dicarboxylic derivatives .

Transport and Distribution

Mitoxantrone-d8 is known to distribute into a deep tissue compartment from which it is slowly released, as evidenced by a prolonged plasma terminal phase half-life, an extremely large volume of distribution, and the relatively large amount retained in tissue at ∼35 days post-dose .

Subcellular Localization

The subcellular localization of Mitoxantrone-d8 is primarily in the nucleus due to its ability to intercalate into DNA . This allows it to exert its effects directly on the genetic material of the cell, leading to the observed cellular effects.

化学反应分析

由于结构相似,米托蒽醌-d8 很可能发生与米托蒽醌相似的反应。这些反应包括:

氧化还原反应: 米托蒽醌可以发生氧化和还原过程。

取代反应: 它可能参与亲核取代反应。

常用试剂: 过氧化氢(用于氧化)和肼(用于还原)等试剂经常使用。

主要产物: 主要产物取决于具体的反应条件和所涉及的官能团。

相似化合物的比较

米托蒽醌-d8 的独特性在于其氘代。类似的化合物包括:

米托蒽醌: 非氘代母体化合物。

阿霉素: 另一种蒽醌类抗癌药物。

准备方法

米托蒽醌-d8 可以通过在现有米托蒽醌结构中进行氘代来合成。不幸的是,文献中没有 readily available 的特定合成路线和反应条件。它通常使用标记的前体和氘代试剂来制备。

属性

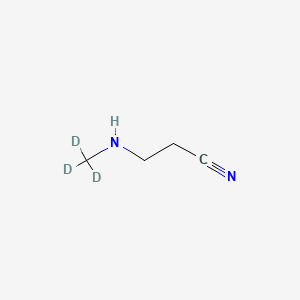

IUPAC Name |

1,4-dihydroxy-5,8-bis[2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethylamino]anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N4O6/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32/h1-4,23-30H,5-12H2/i9D2,10D2,11D2,12D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZJGLLVHKMTCM-PMCMNDOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])O)NCCNC1=C2C(=C(C=C1)NCCNC([2H])([2H])C([2H])([2H])O)C(=O)C3=C(C=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662132 | |

| Record name | 1,4-Dihydroxy-5,8-bis[(2-{[2-hydroxy(~2~H_4_)ethyl]amino}ethyl)amino]anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189974-82-0 | |

| Record name | 1,4-Dihydroxy-5,8-bis[(2-{[2-hydroxy(~2~H_4_)ethyl]amino}ethyl)amino]anthracene-9,10-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。